Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2,2,3,3-tetramethylaziridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- involves its ability to undergo ring-opening reactions. The strained three-membered ring of the aziridine makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, leading to the modification of biomolecules or the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-ethenyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-
Uniqueness
Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its tetramethyl substitution, which provides steric hindrance and influences its reactivity.
Properties
CAS No. |
432545-79-4 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12(2,3)13(14,4)5/h6-9H,1-5H3 |
InChI Key |
OGCWWGXVPOSGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C)(C)C |
Origin of Product |
United States |
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